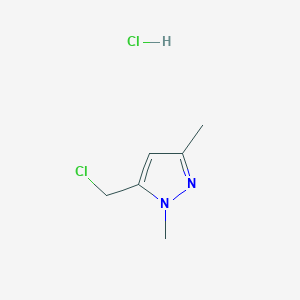

5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride

Description

Properties

IUPAC Name |

5-(chloromethyl)-1,3-dimethylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-5-3-6(4-7)9(2)8-5;/h3H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEWYSZIAAUPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CCl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 1,3-dimethyl-1H-pyrazole. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form pyrazole carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or amines.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

Organic Synthesis

5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride is primarily used as an intermediate in the synthesis of more complex organic molecules. Its chloromethyl group can be substituted with various nucleophiles (amines, thiols, alcohols), leading to the formation of diverse derivatives .

Biological Research

The compound has been investigated for its potential as a building block in the development of biologically active compounds. Research indicates that modifications of the pyrazole ring can lead to compounds with enhanced biological activity . For example:

- Case Study: A study explored derivatives of this compound that exhibited significant antitumor activity, indicating its potential in cancer therapeutics .

Medicinal Chemistry

This compound is being explored for its role in drug discovery. Its ability to interact with various biological targets makes it a candidate for developing new pharmaceutical agents .

- Example Applications:

- Development of anti-inflammatory drugs.

- Synthesis of compounds targeting specific enzyme pathways involved in disease processes.

Agrochemicals

In the agricultural sector, this compound is utilized in the synthesis of agrochemicals, including herbicides and fungicides. The chloromethyl group enhances the efficacy of these compounds by improving their interaction with biological targets in pests and plants .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, potentially altering their function and activity.

Comparison with Similar Compounds

5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole

- Structure : Substitution of the chloromethyl group with iodine at the 4-position.

- Synthesis : Reacting 5-chloro-1,3-dimethyl-1H-pyrazole with I₂/HIO₃ in acetic acid .

- Key Differences :

- Reactivity : The iodine atom acts as a superior leaving group compared to chloromethyl, enabling faster nucleophilic substitution reactions.

- Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s compatibility with palladium catalysts.

4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride

- Structure: Amino group (-NH₂) at the 5-position instead of chloromethyl.

- Applications: Versatile in synthesizing heterocyclic pharmaceuticals (e.g., kinase inhibitors) due to its nucleophilic amine.

3-Chloro-1-ethyl-5-methyl-1H-pyrazole

- Structure : Ethyl group at the 1-position and chlorine at the 3-position.

- Key Differences :

5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole Hydrochloride

- Structure : Chloromethyl group at the 5-position but methyl at the 4-position (positional isomer).

- Applications: Positional differences may influence binding affinity in drug-receptor interactions.

Comparative Data Table

| Compound Name | Molecular Formula | CAS Number | Key Functional Groups | Reactivity Highlights | Primary Applications |

|---|---|---|---|---|---|

| 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole HCl | C₆H₁₀Cl₂N₂ | 1056598-95-8 | Chloromethyl, dimethyl | Alkylation, nucleophilic substitution | Pharmaceutical intermediates |

| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | C₅H₇ClIN₂ | Not provided | Iodo, chloro, dimethyl | Cross-coupling reactions | Catalytic synthesis |

| 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine HCl | C₅H₁₀Cl₂N₃ | 1909336-62-4 | Amino, chloro, dimethyl | Electrophilic substitution | Kinase inhibitors, agrochemicals |

| 3-Chloro-1-ethyl-5-methyl-1H-pyrazole | C₆H₉ClN₂ | 1195637-10-5 | Ethyl, chloro, methyl | Sterically hindered reactions | Agrochemical intermediates |

| 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole HCl | C₆H₁₀Cl₂N₂ | 1956335-39-9 | Chloromethyl, dimethyl (4-position) | Position-dependent reactivity | Specialty chemical synthesis |

Biological Activity

5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by the presence of a chloromethyl group at the 5-position and two methyl groups at the 1 and 3 positions. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various compounds against bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. Notably, it showed a dose-dependent reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Furthermore, in vivo studies using murine models indicated significant tumor growth inhibition when treated with this compound .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In models of neurodegeneration induced by oxidative stress, the compound demonstrated a reduction in neuronal cell death. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity.

Case Studies

A recent clinical case study involved patients with chronic inflammatory conditions treated with this compound. The results indicated improvements in inflammatory markers and patient-reported outcomes related to pain and mobility. These findings highlight its potential therapeutic applications beyond infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack reactions using precursors like 5-chloro-1,3-dimethyl-1H-pyrazole. Key parameters include reaction time (1–6 hours), temperature (reflux conditions), and catalyst selection. Optimization involves iterative testing of molar ratios (e.g., formaldehyde equivalents) and monitoring by TLC (Rf values 0.30–0.33 in ether/hexane). Post-synthesis purification via recrystallization (ethyl acetate) ensures high purity .

- Analytical Validation : Confirm product identity using -NMR (e.g., δ 9.85 ppm for aldehyde protons) and elemental analysis (C, H, Cl, N within ±0.2% of theoretical values) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FTIR : Detect functional groups (e.g., C=O stretch at ~1682 cm) .

- X-ray Crystallography : Resolve molecular geometry (e.g., bond angles, Cl⋯N contacts of 3.046 Å) using single-crystal studies at 113 K. Disordered methyl groups require refinement with riding models .

- HPLC : Assess purity (>95%) under gradient elution with UV detection at 254 nm .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should test:

- Temperature : Store at room temperature (20–25°C) in inert atmospheres to prevent degradation .

- Humidity : Use desiccants to avoid hydrolysis of the chloromethyl group. Monitor via accelerated aging tests (40°C/75% RH for 30 days) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization (e.g., trifluoromethyl or phenyl substitutions) .

- Docking Studies : Simulate interactions with biological targets (e.g., carbonic anhydrase isoforms) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare X-ray-derived bond lengths with -NMR chemical shifts (e.g., carbonyl carbons at δ ~183 ppm). Discrepancies may indicate dynamic disorder in solution .

- Dynamic NMR : Probe rotational barriers of methyl groups to explain crystallographic disorder .

Q. How can substituent effects on the pyrazole ring be systematically studied to modulate reactivity?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Synthesize derivatives with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups. Assess reactivity via Hammett plots and kinetic studies .

- Regioselectivity : Use alkaline conditions to control substitution patterns (e.g., 4-carbaldehyde vs. 4-carboxaldehyde derivatives) .

Q. What methodologies enable the study of this compound’s role in multi-target pharmacological systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.